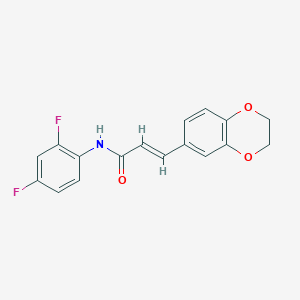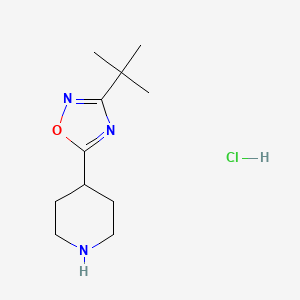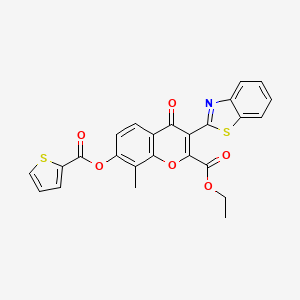
(3,5-Dimethylisoxazol-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3,5-Dimethylisoxazol-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone” is a derivative of isoxazole . Isoxazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The compound was synthesized by the reaction of 5-amino-3,4-dimethylisoxazole with phosgene, followed by reaction with 4-(4-fluorophenyl)-2-(piperazin-1-yl)thiazole .Molecular Structure Analysis
The structure of the isoxazole derivative was determined by single crystal X-ray diffraction . The B3LYP method was used to calculate the optimized structure of the molecule by DFT using the 6-311+G (2 d,p) basis set . The results showed that the crystal structures determined by single crystal X-ray diffraction and the DFT calculation are very close .Chemical Reactions Analysis
The compound was synthesized by reaction of 5-amino-3,4-dimethylisoxazole with phosgene, followed by reaction with 4-(4-fluorophenyl)-2-(piperazin-1-yl)thiazole . The radiochemical yield was 9 ± 4% (decay-corrected) based on CO2 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of novel heterocyclic compounds incorporating the structural motifs of isoxazole, thiazole, and piperazine has been extensively explored for their diverse biological activities. One study describes the synthesis of novel compounds including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing the versatility of heterocyclic chemistry in generating compounds with potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Although not directly mentioning the compound , this research highlights the synthetic strategies that could be applied to its synthesis and modification.
Biological Activities
Several studies have focused on the antimicrobial and anticancer activities of compounds structurally related to (3,5-Dimethylisoxazol-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone. For instance, compounds featuring thiazole and piperazine scaffolds were synthesized and evaluated for their in vitro antibacterial activity, showing moderate to good antimicrobial activity against various bacterial strains (Mhaske, Shelke, Raundal, & Jadhav, 2014). This suggests that modifications incorporating these heterocyclic units may impart useful biological properties.
Another avenue of research involves the synthesis of triazole derivatives with potential antimicrobial activities, indicating the broad spectrum of bioactive potential in compounds with similar molecular frameworks (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). These studies underscore the therapeutic relevance of heterocyclic compounds and their derivatives in drug discovery efforts.
Additionally, novel silver complexes have been synthesized and evaluated for their antitumor activity, particularly against lung carcinoma cells, demonstrating the potential of heterocyclic and metal-based compounds in cancer treatment (Pellei, Santini, Bagnarelli, Caviglia, Sgarbossa, De Franco, Zancato, Marzano, & Gandin, 2023). While the specific structure of this compound isn't directly referenced, the research on similar compounds provides valuable insights into the types of biological activities that could be explored.
Mecanismo De Acción
Target of Action
A similar compound, ddt26, has been shown to exhibit potent inhibitory activity against brd4 . BRD4, or Bromodomain-containing protein 4, is a protein that plays key roles in several processes including cell proliferation, apoptosis, and inflammation .
Mode of Action
It is hypothesized that like ddt26, it might interact with targets other than brd4, potentially interfering with cellular dna damage repair mechanisms .
Biochemical Pathways
Given its potential interaction with brd4 and dna damage repair mechanisms, it may influence pathways related to cell cycle regulation, apoptosis, and dna repair .
Result of Action
Given its potential interaction with brd4 and dna damage repair mechanisms, it may influence cell proliferation, apoptosis, and dna repair processes .
Propiedades
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-11-15(12(2)23-19-11)16(22)20-4-6-21(7-5-20)17-18-14(10-25-17)13-3-8-24-9-13/h3,8-10H,4-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPZLQZZVUZDEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrimidine-4-carboxylic acid](/img/structure/B2432175.png)

![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B2432178.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2432179.png)


![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B2432183.png)


